(3S)-3-(tert-butoxy)pyrrolidine hydrochloride
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Overview
Description
(3S)-3-(tert-butoxy)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The tert-butoxy group attached to the pyrrolidine ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-(tert-butoxy)pyrrolidine hydrochloride typically involves the reaction of a pyrrolidine derivative with tert-butyl alcohol in the presence of an acid catalyst. One common method is the reaction of (S)-pyrrolidine-3-carboxylic acid with tert-butyl alcohol and hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-(tert-butoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different pyrrolidine derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various pyrrolidine derivatives.
Scientific Research Applications
(3S)-3-(tert-butoxy)pyrrolidine hydrochloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-(tert-butoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The tert-butoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-(tert-butoxy)pyrrolidine
- (3S)-3-(tert-butoxy)pyrrolidine acetate
- (3S)-3-(tert-butoxy)pyrrolidine phosphate
Uniqueness
(3S)-3-(tert-butoxy)pyrrolidine hydrochloride is unique due to its enhanced stability and reactivity compared to other pyrrolidine derivatives. The presence of the hydrochloride salt improves its solubility in water, making it more suitable for various applications in research and industry.
Properties
CAS No. |
2751603-15-1 |
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Molecular Formula |
C8H18ClNO |
Molecular Weight |
179.69 g/mol |
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxy]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C8H17NO.ClH/c1-8(2,3)10-7-4-5-9-6-7;/h7,9H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
InChI Key |
FZIWSCKEDNWENP-FJXQXJEOSA-N |
Isomeric SMILES |
CC(C)(C)O[C@H]1CCNC1.Cl |
Canonical SMILES |
CC(C)(C)OC1CCNC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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